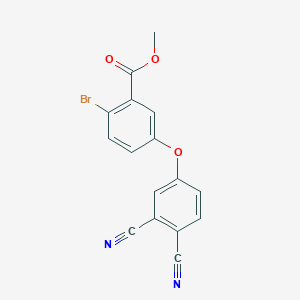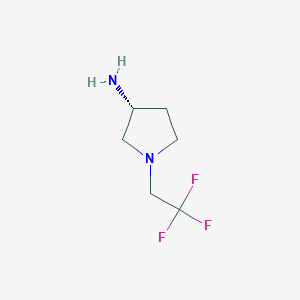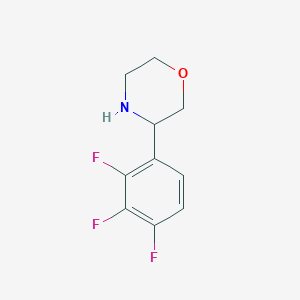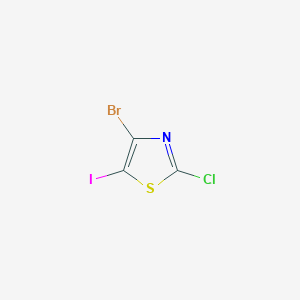
4-Bromo-2-chloro-5-iodothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-5-iodothiazole is a heterocyclic compound that contains bromine, chlorine, and iodine atoms attached to a thiazole ring. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple halogens in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-iodothiazole typically involves the halogenation of a thiazole precursor. One common method is the sequential halogenation of 2-aminothiazole. The process begins with the bromination of 2-aminothiazole to form 4-bromo-2-aminothiazole. This intermediate is then chlorinated to yield 4-bromo-2-chloro-2-aminothiazole. Finally, iodination of this compound produces this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-5-iodothiazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace halogen atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
4-Bromo-2-chloro-5-iodothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science.
作用機序
The mechanism of action of 4-Bromo-2-chloro-5-iodothiazole depends on its specific application. In biochemical studies, the compound can interact with various molecular targets, such as enzymes or receptors, through its halogen atoms and thiazole ring. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved vary depending on the context of its use.
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorothiazole: Lacks the iodine atom, making it less versatile in certain reactions.
2-Chloro-5-iodothiazole: Lacks the bromine atom, affecting its reactivity and applications.
4-Iodo-2-chlorothiazole: Similar structure but different halogen arrangement, leading to distinct chemical properties.
Uniqueness
4-Bromo-2-chloro-5-iodothiazole is unique due to the presence of three different halogens, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and complex molecules.
特性
分子式 |
C3BrClINS |
|---|---|
分子量 |
324.37 g/mol |
IUPAC名 |
4-bromo-2-chloro-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C3BrClINS/c4-1-2(6)8-3(5)7-1 |
InChIキー |
DQABICFDDLQMPK-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SC(=N1)Cl)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



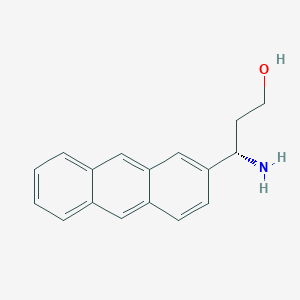
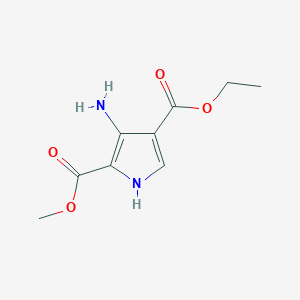


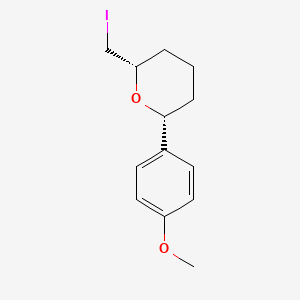

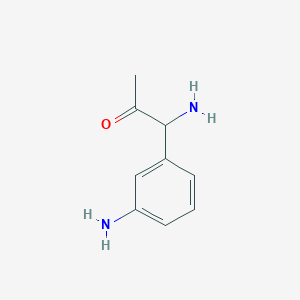
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
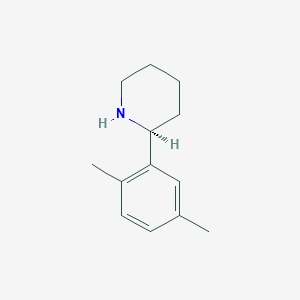
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
